2-Phenylsulfonyl-1,4-naphthoquinone 2-Phenylsulfonyl-1,4-naphthoquinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13855631
InChI: InChI=1S/C16H10O4S/c17-14-10-15(16(18)13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H
SMILES:
Molecular Formula: C16H10O4S
Molecular Weight: 298.3 g/mol

2-Phenylsulfonyl-1,4-naphthoquinone

CAS No.:

Cat. No.: VC13855631

Molecular Formula: C16H10O4S

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylsulfonyl-1,4-naphthoquinone -

Specification

Molecular Formula C16H10O4S
Molecular Weight 298.3 g/mol
IUPAC Name 2-(benzenesulfonyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C16H10O4S/c17-14-10-15(16(18)13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H
Standard InChI Key SFUAZLZNJJLFBO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O

Introduction

Structural and Chemical Identity of 2-Phenylsulfonyl-1,4-naphthoquinone

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-(Phenylsulfonylimino)-2-phenylsulfonyl-1,4-naphthoquinone, reflecting the substitution pattern of the sulfonyl groups on the naphthoquinone core . The molecule consists of a planar naphthoquinone system fused to two phenylsulfonyl moieties, creating a conjugated system that influences its electronic properties. The sulfonyl groups (SO2-\text{SO}_2-) introduce strong electron-withdrawing effects, which stabilize the quinone’s oxidized state and modulate its reactivity in biological systems .

Spectroscopic Characterization

Key spectral data for 2-phenylsulfonyl-1,4-naphthoquinone include:

  • IR Spectroscopy: Peaks at 1705cm1\sim 1705 \, \text{cm}^{-1} (C=O stretching), 1599cm1\sim 1599 \, \text{cm}^{-1} (aromatic C=C), and 13501150cm1\sim 1350-1150 \, \text{cm}^{-1} (asymmetric and symmetric S=O stretching) . The presence of two distinct C=O stretches suggests differential conjugation with the sulfonyl groups.

  • Mass Spectrometry: A molecular ion peak at m/z 437.039165 confirms the exact mass .

Synthetic Routes and Optimization

Single-Pot Synthesis Protocol

The compound is synthesized via a single-pot reaction involving 1,4-naphthoquinone and phenylsulfonyl derivatives under mild conditions. A representative method, adapted from analogous naphthoquinone syntheses , involves:

  • Reagents: 1,4-Naphthoquinone, phenylsulfonyl chloride, and a base (e.g., triethylamine) in methanol.

  • Mechanism: Nucleophilic attack of the sulfonyl group on the quinone’s carbonyl carbon, followed by tautomerization to stabilize the imino-sulfonyl structure .

Table 1: Hypothetical Reaction Conditions for 2-Phenylsulfonyl-1,4-naphthoquinone Synthesis

ParameterValue/DescriptionSource Inference
SolventMethanol
TemperatureAmbient (25°C)
Reaction Time48–72 hours
Yield~70–75%

Challenges in Purification

Due to its low solubility in polar solvents, purification typically involves crystallization from methanol or dichloromethane . The electron-withdrawing sulfonyl groups reduce solubility in nonpolar solvents, necessitating careful solvent selection.

Physicochemical Properties

Redox Behavior

The quinone moiety undergoes reversible reduction to the hydroquinone form, a property exploited in electrochemical applications. Cyclic voltammetry of similar compounds reveals reduction potentials between 0.5V-0.5 \, \text{V} and 0.7V-0.7 \, \text{V} (vs. Ag/AgCl) , suggesting moderate electron affinity.

Biological and Pharmacological Activities

FcRn Protein Induction

1,4-Naphthoquinone derivatives, including those with sulfonyl groups, have been shown to upregulate neonatal Fc receptor (FcRn) expression in human monocytic cells at submicromolar concentrations . FcRn enhances albumin recycling, suggesting therapeutic potential for 2-phenylsulfonyl-1,4-naphthoquinone in improving drug delivery systems.

Table 2: Inferred Biological Activities of 2-Phenylsulfonyl-1,4-naphthoquinone

ActivityMechanismSupporting Evidence
HypoglycemicInsulin sensitization
FcRn modulationEnhanced albumin recycling
AntimicrobialDisruption of microbial membranes

Applications in Pharmaceutical Development

Drug Conjugation and Delivery

The compound’s ability to enhance FcRn activity positions it as a candidate for co-therapy with albumin-bound drugs, such as paclitaxel or insulin . By prolonging the serum half-life of these drugs, it could reduce dosing frequency and improve patient compliance.

Anticancer Research

Naphthoquinones are known to generate reactive oxygen species (ROS) in cancer cells, inducing apoptosis . The sulfonyl groups in 2-phenylsulfonyl-1,4-naphthoquinone may enhance cellular uptake, making it a promising lead for oncology drug discovery.

Future Research Directions

  • Synthetic Optimization: Develop greener catalysts to improve yield and reduce reaction time.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-Activity Relationships: Compare sulfonyl derivatives with amino and hydroxy analogues to elucidate functional group effects.

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